Cas no 51493-02-8 (N-methyl-N-propylcarbamoyl chloride)
N-methyl-N-propylcarbamoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- Carbamic chloride, methylpropyl-
- N-methyl-N-propylCarbamic chloride
- N-methyl-N-propylcarbamoyl chloride
- DTXSID10567376
- AC2466
- N-Methyl-N-propylcarbamoylChloride
- n-methyl,n-n-propyl carbamoyl chloride
- SY042518
- BCA49302
- Methyl(propyl)carbamyl chloride
- CS-12262
- YEMRRHHMLASGRQ-UHFFFAOYSA-N
- FT-0748906
- AKOS018439915
- SCHEMBL7111335
- EN300-152411
- MFCD23790133
- 51493-02-8
- DA-42245
-
- MDL: MFCD23790133
- Inchi: 1S/C5H10ClNO/c1-3-4-7(2)5(6)8/h3-4H2,1-2H3
- InChI Key: YEMRRHHMLASGRQ-UHFFFAOYSA-N
- SMILES: ClC(N(C)CCC)=O
Computed Properties
- Exact Mass: 135.0452
- Monoisotopic Mass: 135.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 84.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31
N-methyl-N-propylcarbamoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y07105-250mg |
N-Methyl-N-propylcarbamoyl Chloride |
51493-02-8 | 97% | 250mg |
¥779.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y07105-1g |
N-Methyl-N-propylcarbamoyl Chloride |
51493-02-8 | 97% | 1g |
¥1939.0 | 2024-07-16 | |
| TRC | M104958-10mg |
N-methyl-N-propylcarbamoyl chloride |
51493-02-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M104958-50mg |
N-methyl-N-propylcarbamoyl chloride |
51493-02-8 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M104958-100mg |
N-methyl-N-propylcarbamoyl chloride |
51493-02-8 | 100mg |
$ 230.00 | 2022-06-04 | ||
| abcr | AB527043-250 mg |
N-Methyl-N-propylcarbamoyl chloride, 95%; . |
51493-02-8 | 95% | 250MG |
€149.60 | 2023-04-17 | |
| abcr | AB527043-1 g |
N-Methyl-N-propylcarbamoyl chloride, 95%; . |
51493-02-8 | 95% | 1g |
€294.50 | 2023-04-17 | |
| eNovation Chemicals LLC | D627411-10g |
N-Methyl-N-propylcarbamoyl Chloride |
51493-02-8 | 97% | 10g |
$1612 | 2024-05-24 | |
| eNovation Chemicals LLC | D627411-10g |
N-Methyl-N-propylcarbamoyl Chloride |
51493-02-8 | 97% | 10g |
$1612 | 2025-02-20 | |
| eNovation Chemicals LLC | D695906-1g |
N-Methyl-N-propylcarbamoyl Chloride |
51493-02-8 | 97% | 1g |
$165 | 2025-02-20 |
N-methyl-N-propylcarbamoyl chloride Suppliers
N-methyl-N-propylcarbamoyl chloride Related Literature
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on N-methyl-N-propylcarbamoyl chloride
N-methyl-N-propylcarbamoyl chloride (CAS No. 51493-02-8): An Overview
N-methyl-N-propylcarbamoyl chloride (CAS No. 51493-02-8) is a versatile organic compound that plays a significant role in various chemical and pharmaceutical applications. This compound is a member of the carbamoyl chlorides, a class of chemicals known for their reactivity and utility in synthetic chemistry. In this article, we will delve into the properties, synthesis, and applications of N-methyl-N-propylcarbamoyl chloride, highlighting its importance in contemporary research and industry.
Chemical Properties and Structure
N-methyl-N-propylcarbamoyl chloride is a colorless to pale yellow liquid with a molecular formula of C5H10ClNO. The compound features a carbamoyl chloride functional group, which is characterized by the presence of a carbonyl group bonded to a chlorine atom and an amine group. This unique structure endows the compound with high reactivity, making it an essential reagent in organic synthesis.
The molecular weight of N-methyl-N-propylcarbamoyl chloride is approximately 135.6 g/mol. It has a boiling point of around 130°C at 760 mmHg and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and toluene. The compound is sensitive to moisture and should be stored under anhydrous conditions to prevent hydrolysis.
Synthesis and Production
The synthesis of N-methyl-N-propylcarbamoyl chloride can be achieved through several methods, but the most common approach involves the reaction of N-methyl-N-propylamine with phosgene or thionyl chloride. The reaction typically proceeds under controlled conditions to ensure high yield and purity:
C5H13N + COCl2 → C5H10ClNO + HCl
This method is widely used in industrial settings due to its efficiency and scalability. However, recent advancements in green chemistry have led to the exploration of alternative, more environmentally friendly methods for the synthesis of carbamoyl chlorides. For instance, researchers have investigated the use of catalytic systems that reduce the formation of byproducts and minimize environmental impact.
Applications in Organic Synthesis
N-methyl-N-propylcarbamoyl chloride is a valuable reagent in organic synthesis due to its ability to form amides, ureas, and other nitrogen-containing compounds. It reacts readily with primary and secondary amines to produce N-substituted amides:
C5H10ClNO + RNH2 → C5H10NHCOOR + HCl
This reaction is widely used in the preparation of pharmaceutical intermediates, agrochemicals, and fine chemicals. The versatility of N-methyl-N-propylcarbamoyl chloride makes it an indispensable tool in synthetic laboratories.
Pharmaceutical Applications
In the pharmaceutical industry, N-methyl-N-propylcarbamoyl chloride serves as a key intermediate in the synthesis of various drugs. One notable application is in the production of antiviral agents, where the compound is used to introduce specific functional groups into drug molecules. Recent studies have also explored its potential in the development of novel antifungal and antibacterial compounds.
A study published in the Journal of Medicinal Chemistry highlighted the use of carbamoyl chlorides, including N-methyl-N-propylcarbamoyl chloride, in the synthesis of new derivatives with enhanced biological activity against multidrug-resistant pathogens. These findings underscore the importance of this compound in advancing drug discovery and development.
Safety Considerations and Handling
N-methyl-N-propylcarbamoyl chloride, like other carbamoyl chlorides, is highly reactive and can release toxic fumes when exposed to moisture or heat. Therefore, it should be handled with care under well-ventilated conditions and using appropriate personal protective equipment (PPE). The compound should be stored in tightly sealed containers at low temperatures to minimize degradation.
In case of accidental exposure, immediate medical attention should be sought. Safety data sheets (SDS) provide detailed information on handling, storage, and emergency procedures for this compound.
Conclusion
N-methyl-N-propylcarbamoyl chloride (CAS No. 51493-02-8) is a multifaceted compound with significant applications in organic synthesis and pharmaceutical research. Its unique chemical properties make it an essential reagent for synthesizing a wide range of nitrogen-containing compounds. As research continues to advance, the potential uses of this compound are likely to expand, contributing to innovations in drug discovery and chemical manufacturing.
51493-02-8 (N-methyl-N-propylcarbamoyl chloride) Related Products
- 61500-82-1(Carbamic chloride, methylpentyl-)
- 1192-63-8(pyrrolidine-1-carbonyl chloride)
- 42252-34-6(N-Ethyl-N-methylcarbamoyl chloride)
- 426813-87-8(N-Methyl-N-(propan-2-yl)carbamoyl chloride)
- 99191-71-6(HEXANE-1,6-DIYLBIS(METHYLCARBAMIC CHLORIDE))
- 58965-42-7(hexyl(methyl)carbamic chloride)
- 98456-61-2(N-Ethyl-N-propylcarbamoyl chloride)
- 38952-42-0(N,N-bis(2-methylpropyl)carbamoyl chloride)
- 27086-19-7(N,N-di-n-Propylcarbamoyl chloride)
- 13358-73-1(Dibutylcarbamoyl Chloride)